Cas no 51904-97-3 (4-(pentafluorophenyl)but-3-en-2-one)

4-(Pentafluorophenyl)but-3-en-2-one is a fluorinated α,β-unsaturated ketone with a pentafluorophenyl substituent, offering unique reactivity and electronic properties due to its electron-deficient aromatic ring. This compound is valuable in synthetic chemistry as a versatile building block for constructing fluorinated heterocycles, pharmaceuticals, and advanced materials. The strong electron-withdrawing nature of the pentafluorophenyl group enhances its utility in Michael additions, cycloadditions, and other nucleophilic reactions. Its structural features also make it suitable for applications in agrochemicals and liquid crystal materials. The compound's stability and well-defined reactivity profile ensure consistent performance in demanding synthetic workflows.
4-(pentafluorophenyl)but-3-en-2-one structure
51904-97-3 structure
Product name:4-(pentafluorophenyl)but-3-en-2-one
CAS No:51904-97-3
MF:C10H5OF5
MW:236.138
CID:3293135
PubChem ID:10421596

4-(pentafluorophenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-BUTEN-2-ONE, 4-(PENTAFLUOROPHENYL)-, (E)-
    • 4-(pentafluorophenyl)but-3-en-2-one
    • SCHEMBL12912838
    • CHEMBL104465
    • EN300-1854736
    • 51904-97-3
    • Inchi: InChI=1S/C10H5F5O/c1-4(16)2-3-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1H3/b3-2+
    • InChI Key: LJTUGPUDRVTUAB-NSCUHMNNSA-N

Computed Properties

  • Exact Mass: 236.02605559g/mol
  • Monoisotopic Mass: 236.02605559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.5

4-(pentafluorophenyl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1854736-1.0g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
1g
$1057.0 2023-06-02
Enamine
EN300-1854736-0.25g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
0.25g
$447.0 2023-09-18
Enamine
EN300-1854736-5g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
5g
$1406.0 2023-09-18
Enamine
EN300-1854736-10g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
10g
$2085.0 2023-09-18
Enamine
EN300-1854736-10.0g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
10g
$4545.0 2023-06-02
Enamine
EN300-1854736-0.5g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
0.5g
$465.0 2023-09-18
Enamine
EN300-1854736-1g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
1g
$485.0 2023-09-18
Enamine
EN300-1854736-0.1g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
0.1g
$427.0 2023-09-18
Enamine
EN300-1854736-2.5g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
2.5g
$949.0 2023-09-18
Enamine
EN300-1854736-5.0g
4-(pentafluorophenyl)but-3-en-2-one
51904-97-3
5g
$3065.0 2023-06-02

Additional information on 4-(pentafluorophenyl)but-3-en-2-one

4-(Pentafluorophenyl)But-3-en-2-one: A Comprehensive Overview

4-(Pentafluorophenyl)but-3-en-2-one (CAS No. 51904-97-3) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pentafluorophenyl group with a but-3-en-2-one skeleton. The pentafluorophenyl moiety, known for its electron-withdrawing properties, plays a pivotal role in modulating the electronic characteristics of the molecule, making it a valuable component in various chemical and biological applications.

The synthesis of 4-(pentafluorophenyl)but-3-en-2-one involves a series of carefully designed reactions that ensure the precise placement of the pentafluorophenyl group on the ketone backbone. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and greater control over the stereochemistry of the product. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach utilizing palladium-catalyzed cross-coupling reactions to synthesize this compound with exceptional efficiency.

One of the most intriguing aspects of 4-(pentafluorophenyl)but-3-en-2-one is its versatility in different chemical environments. The but-3-en-2-one framework serves as a reactive site for various transformations, such as enolate formation and Michael addition reactions. These reactions are pivotal in constructing complex molecular architectures, making this compound an indispensable tool in modern organic synthesis.

In terms of applications, 4-(pentafluorophenyl)but-3-en-2-one has found significant utility in drug discovery programs. Its ability to act as a privileged scaffold has led to its incorporation into numerous lead compounds targeting various therapeutic areas, including cancer and inflammation. A recent study highlighted its potential as a kinase inhibitor, showcasing its ability to modulate cellular signaling pathways with high precision.

Beyond pharmacology, this compound has also emerged as a valuable building block in materials science. Its unique electronic properties make it an ideal candidate for applications in optoelectronics and sensor technologies. Researchers have explored its use in constructing advanced materials with tailored optical and electronic characteristics, further underscoring its multifaceted utility.

From an environmental standpoint, the stability and biodegradation profile of 4-(pentafluorophenyl)but-3-en-2-one have been extensively studied to ensure its safe handling and disposal. Studies indicate that under specific conditions, the compound undergoes controlled degradation pathways, minimizing its environmental footprint.

In conclusion, 4-(Pentafluorophenyl)but-3-en-2-one (CAS No. 51904-97-3) stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across diverse scientific domains. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to remain at the forefront of chemical innovation for years to come.

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